![molecular formula C9H7NOS B1278334 1-(Benzo[d]thiazol-5-yl)ethanone CAS No. 90347-90-3](/img/structure/B1278334.png)

1-(Benzo[d]thiazol-5-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

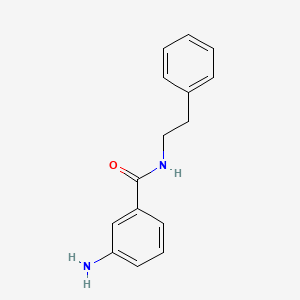

Synthesis Analysis

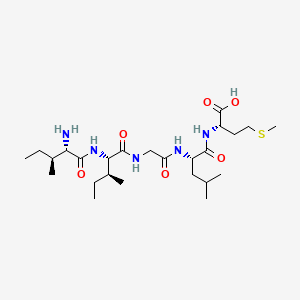

The synthesis of various derivatives of 1-(Benzo[d]thiazol-5-yl)ethanone involves multiple steps and different starting materials. For instance, the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was achieved through a process characterized by FT-IR, NMR, UV–Vis spectroscopies, and TG/DTA thermal analysis, along with single-crystal X-ray diffraction methods . Another study reported the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through cyclization reactions, yielding products in 70-96% yield . Additionally, the synthesis of various heterocyclic compounds using 1-{(5Z)-5-((4-methoxyphenyl)imino)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}ethanone as a starting material was reported, showcasing the versatility of benzo[d]thiazol-5-yl)ethanone derivatives as precursors for complex molecules .

Molecular Structure Analysis

The molecular geometry of these compounds has been extensively studied. For example, the optimized structure parameters and vibrational modes of the benzo[d]thiazole derivative were obtained using density functional theory (DFT) and showed good consistency with experimental data . The stereochemistry of certain derivatives was characterized by single-crystal X-ray diffraction studies, providing detailed insights into their three-dimensional arrangements . The dihedral angle between the benzene and thiazole rings in one of the derivatives was reported to be 85.36°, indicating a significant twist between these two structural units .

Chemical Reactions Analysis

The benzo[d]thiazol-5-yl)ethanone derivatives have been used as starting materials or intermediates in various chemical reactions. For instance, they have been involved in cyclization reactions to produce polysubstituted pyrrolidine derivatives and in the synthesis of a wide range of heterocyclic compounds, including thiadiazoles and pyridines . These reactions demonstrate the reactivity and potential of these compounds in forming more complex structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives have been characterized using various analytical techniques. The thermal behavior of the compounds was summarized using TG/DTA thermograms, which provide information on their stability and decomposition patterns . The antimicrobial activity of some derivatives was evaluated, showing interesting activity against bacterial and fungal strains, including M. tuberculosis . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, were also analyzed, providing insights into the reactivity of these molecules .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, derived from 1-(Benzo[d]thiazol-5-yl)ethanone, shows significant biological activities, including immunosuppression and immunostimulation, cytotoxicity against cancer cells, and inhibition of LPS-stimulated NO generation. This indicates its potential as a multipotent compound with promising applications in biomedical research (Abdel‐Aziz et al., 2011).

Electrochemical Synthesis

Electrochemical synthesis involving 1-(Benzo[d]thiazol-5-yl)ethanone demonstrates its utility in the production of novel arylthiobenzazoles, highlighting its role in facilitating unique chemical reactions and synthesis pathways (Amani & Nematollahi, 2012).

Antimicrobial Applications

Derivatives of 1-(Benzo[d]thiazol-5-yl)ethanone, such as 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, have shown notable antibacterial and antifungal activities. This suggests its potential use in the development of new antimicrobial agents (Reddy & Reddy, 2010).

Anti-Breast Cancer Agents

Compounds synthesized using 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone have shown promising activities against MCF-7 tumor cells. This indicates its potential application in anti-cancer treatments, particularly in breast cancer therapy (Mahmoud et al., 2021).

Spectrophotometric Applications

1-(Benzimidazol-2-yl) ethanone thiosemicarbazone, related to 1-(Benzo[d]thiazol-5-yl)ethanone, is used in the spectrophotometric determination of Cobalt (II). This highlights its application in analytical chemistry for the determination of metal ions in various samples (Syamasundar et al., 2006).

Synthesis of Chalcones and Flavanones

1-(Benzo[d]thiazol-5-yl)ethanone derivatives have been used in the Julia–Kocienski olefination for the synthesis of chalcones and flavanones. This indicates its role in the synthesis of biologically significant compounds (Kumar et al., 2010).

Corrosion Inhibition

N-(Benzo[d]thiazole-2-yl)-1-phenylethan-1-imines, derived from 1-(Benzo[d]thiazol-5-yl)ethanone, show effective corrosion inhibition for mild steel in acidic media. This underlines its importance in industrial applications, particularly in preventing metal corrosion (Chugh et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKINXPLWQMSSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441681 |

Source

|

| Record name | 1-(1,3-Benzothiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d]thiazol-5-yl)ethanone | |

CAS RN |

90347-90-3 |

Source

|

| Record name | 1-(1,3-Benzothiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1278263.png)

![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)

![4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine](/img/structure/B1278283.png)

![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)